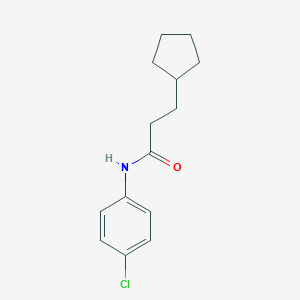
N-(4-chlorophenyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a synthetic compound that has been extensively researched in the field of neuroscience. This compound has shown promising results in the treatment of addiction and other neurological disorders. In
Mecanismo De Acción
N-(4-chlorophenyl)-3-cyclopentylpropanamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to changes in behavior and neural plasticity. The inhibition of HDACs by N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to lead to increased levels of histone acetylation, which is associated with changes in gene expression. This mechanism of action is detailed in the research conducted by Renthal et al. (2007).
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and drug self-administration. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are detailed in the research conducted by Romieu et al. (2008) and Malvaez et al. (2010).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-3-cyclopentylpropanamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. However, one limitation of using this compound is its limited solubility in water, which can make dosing difficult.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-3-cyclopentylpropanamide. One direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-3-cyclopentylpropanamide to better understand its potential use in clinical settings.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-cyclopentylpropanamide is a promising compound for the treatment of addiction and other neurological disorders. Its specificity for HDAC inhibition allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. Further research is needed to explore its potential use in the treatment of other neurological disorders and to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-cyclopentylpropanamide involves the reaction between 4-chlorobenzoyl chloride and cyclopentylmagnesium bromide, followed by a reaction with isobutylamine. This process is detailed in the research conducted by Carroll et al. (2006).
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been extensively researched for its potential use in the treatment of addiction, specifically cocaine and opioid addiction. It has also shown potential in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Propiedades
Número CAS |
142810-52-4 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H,16,17) |
Clave InChI |
ZAXMBJWSNOQZMH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

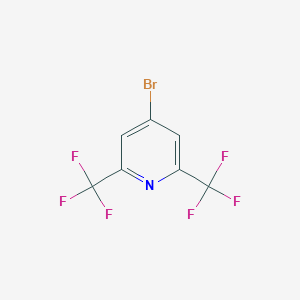

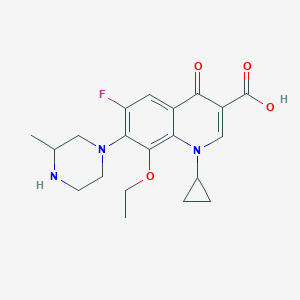

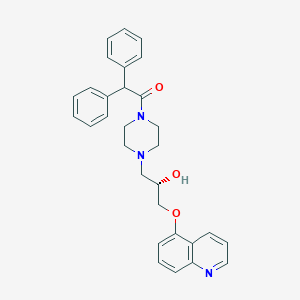
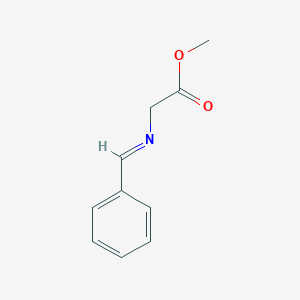


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)